molecular formula C6H11BrN4 B13588629 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide CAS No. 2792200-46-3

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide

Cat. No.: B13588629
CAS No.: 2792200-46-3
M. Wt: 219.08 g/mol
InChI Key: NWZAZDQLZOTHLV-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a heterocyclic compound that belongs to the triazolopyridine class. This compound is characterized by a fused ring structure that includes both triazole and pyridine rings. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with hydrobromic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide
  • 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives
  • 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is unique due to its specific ring structure and the presence of both triazole and pyridine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

CAS No.

2792200-46-3

Molecular Formula

C6H11BrN4

Molecular Weight

219.08 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide

InChI

InChI=1S/C6H10N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H2,7,9);1H

InChI Key

NWZAZDQLZOTHLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2N)C1.Br

Origin of Product

United States

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